苏丹红 III-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

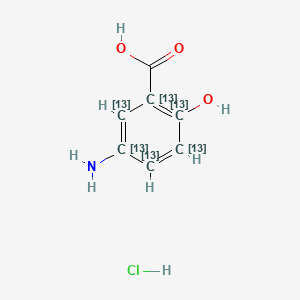

Sudan III-d6 is a weakly acidic azo dye and biological stain . It belongs to the class of azo dyes and is used for tissue ceroid and lipofuscin analysis and blood-cell staining .

Molecular Structure Analysis

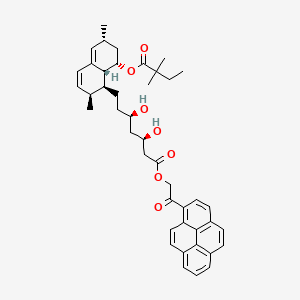

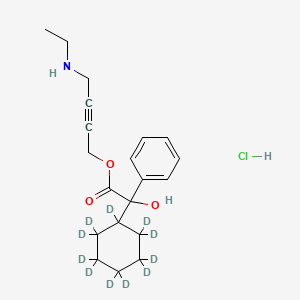

Sudan III-d6 has the empirical formula C22D6H10N4O and a molecular weight of 358.43 . It is a deuterium-labeled Sudan III .Physical And Chemical Properties Analysis

Sudan III-d6 is a hydrophobic bisazo dye . The physical structure of Sudan III, a similar compound, has been investigated using XRD method . The XRD spectra of powder Sudan III shows crystalline structure while the XRD spectra of thin film results of the PVD method, which is deposited on substrate glass slide shows amorphous structure .科学研究应用

1. 苏丹红 III 在科学研究和开发中的应用

苏丹红 III 在各种研究和开发领域发挥着重要作用。苏丹的一个项目专注于创建正在进行的研究的信息服务,其中苏丹红 III 在编制国家当前研究登记册方面发挥了重要作用。这突出了苏丹红 III 在科学研究中的数据收集和分析中的重要性 (Wesley, 1985)。

2. 化学和物理性质

苏丹红 III 的分子结构和性质,如其分子静电势和线性和非线性光学性质,已使用密度泛函理论进行了广泛的研究。这些研究有助于了解其在非线性光学和材料科学等领域的潜力 (Eşme & Sagdinc, 2013)。

3. 环境和生物相互作用

研究已经调查了苏丹红 III 与生物系统的相互作用。例如,关于苏丹红 III 预处理对小鼠中某些毒素的影响的研究提供了对其潜在环境和生物影响的见解 (Hatakeyama, Hayasaki, Masuda, Kazusaka, & Fujita, 1996)。

4. 电化学分析和食品安全

苏丹红 III 已用于电化学分析中以检测其在食品中的存在。这项研究对于食品安全至关重要,确保有害物质不存在于消费品中 (Heydari, Ghoreishi, & Khoobi, 2019)。

安全和危害

作用机制

Target of Action

Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of Sudan III-d6 are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.

Mode of Action

Sudan III-d6, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.

Biochemical Pathways

It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that Sudan III-d6 may interact with lipid metabolic pathways.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of Sudan III-d6’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, Sudan III-d6 can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Action Environment

The action of Sudan III-d6 can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments

生化分析

Biochemical Properties

Sudan III-d6 is used in biochemical reactions as a biological stain

Cellular Effects

Sudan III-d6 has been found to trigger hepatocellular damage and alter lipid and oxidative stress biomarkers in male rats . It influences cell function by inducing genotoxicity .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of Sudan III-d6 can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Sudan III-d6 vary with different dosages . For example, oral administration of Sudan III-d6 in male rats for 45 days resulted in hepatocellular damage and altered lipid and oxidative stress biomarkers .

属性

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQPMPFXUWUOT-OJPXFQCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。